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BS3 Crosslinker

Cell Surface Protein Crosslinking Protein-Protein Interaction Mapping Immunoprecipitation

Cell-surface protein complexes dissociate upon cell lysis, confounding interaction studies. BS3 Crosslinker (CAS 82436-77-9) resolves this with its water-soluble, membrane-impermeable design that selectively crosslinks extracellular proteins before lysis. • 11.4 Å spacer arm - captures residue pairs within a 25-30 Å effective distance for reproducible CXMS restraints • Non-cleavable sulfo-NHS ester chemistry - irreversible covalent stabilization without organic co-solvents • Deuterated BS3-d4 analog available - enables quantitative comparative crosslinking mass spectrometry

Molecular Formula C16H20N2O14S2
Molecular Weight 528.5 g/mol
CAS No. 82436-77-9
Cat. No. B1667958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBS3 Crosslinker
CAS82436-77-9
Synonymsis succinylsuberate BS(3)
bis(sulfosuccinimidyl)suberate
BS(3) cpd
BSSIS
disulfosuccinimidyl suberate
octanedioic acid, 1,8-bis(2,5-dioxo-3-sulfo-1-pyrrolidinyl) este
Molecular FormulaC16H20N2O14S2
Molecular Weight528.5 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C16H20N2O14S2/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30)
InChIKeyVYLDEYYOISNGST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BS3 Crosslinker CAS 82436-77-9: Technical Specifications and Core Properties


BS3 (bis(sulfosuccinimidyl)suberate), CAS 82436-77-9, is a water-soluble, homobifunctional, amine-reactive crosslinker containing sulfo-NHS ester reactive groups at each end of an 8-carbon spacer arm . With a spacer arm length of 11.4 Å , it is non-cleavable and membrane-impermeable, making it specifically suited for cell-surface protein crosslinking and the study of extracellular protein interactions [1]. Its molecular formula is C₁₆H₁₈N₂Na₂O₁₄S₂ with a molecular weight of 572.43 g/mol [2].

Role Homobifunctional crosslinker
Target Primary amines (Lys, N-termini)
Key feature Membrane-impermeable
Chemistry Sulfo-NHS ester, non-cleavable

Why DSS, DSG, or EGS Are Not Direct Replacements for BS3 Crosslinker


Generic substitution of BS3 with other amine-reactive crosslinkers is not viable due to critical differences in physicochemical properties and resulting experimental utility. BS3's defining characteristic is its membrane impermeability, a direct consequence of its water-solubility conferred by charged sulfonate groups . In contrast, the structurally analogous DSS is water-insoluble and membrane-permeable, enabling intracellular crosslinking but precluding its use for selective cell-surface studies without organic co-solvents like DMSO . Furthermore, the spacer arm length of 11.4 Å is a key determinant of the distance over which residues can be crosslinked [1]; substituting BS3 with shorter crosslinkers like DSG (7.7 Å) or longer ones like sulfo-EGS (16.1 Å) will yield a fundamentally different crosslinking profile, potentially missing critical interactions or introducing new artifacts [2].

1

Membrane permeability differs

DSS is membrane-permeable and water-insoluble; using it as a direct substitute may shift crosslinking to intracellular compartments and alter the protein pool analyzed.

2

Spacer arm length may not transfer

Shorter (DSG, 7.7 Å) or longer (sulfo-EGS, 16.1 Å) crosslinkers can produce fundamentally different residue-pair profiles, potentially missing reported interactions or introducing new artifacts.

3

Crosslinking profile may not be exhaustive

Even well-characterized crosslinkers like BS3 do not capture all possible interactions; a single-reagent approach may require complementary crosslinker panels for comprehensive structural mapping.

Quantitative Differentiation of BS3 Crosslinker Against Key Comparators


Membrane Permeability and Water Solubility: BS3 vs. DSS

BS3 is the water-soluble and membrane-impermeable analog of DSS, which is water-insoluble and membrane-permeable . This fundamental difference dictates experimental utility: BS3 enables selective crosslinking of cell-surface proteins without requiring organic solvents, whereas DSS is used for intracellular crosslinking . This selectivity is experimentally verified by the ability to distinguish surface from intracellular protein pools via western blot, where BS3 crosslinking produces a distinct high molecular weight (>250 kDa) surface protein band absent in non-crosslinked controls [1].

Membrane permeability
Head-to-head
BS3: Membrane-impermeable, water-soluble
DSS: Membrane-permeable, water-insoluble
Supports selective cell-surface crosslinking workflow fit
Verified by distinct high-MW surface protein band via western blot.
Cell Surface Protein Crosslinking Protein-Protein Interaction Mapping Immunoprecipitation

Effective Crosslinking Distance: BS3 Bridges Residues Up to 25-30 Å (Cα-Cα)

While the physical spacer arm length of BS3 is 11.4 Å , its effective crosslinking distance in a protein context is significantly larger. Quantitative cross-linking/mass spectrometry (QCLMS) studies using human serum albumin have demonstrated that BS3 reliably crosslinks lysine residues with Cα-Cα distances up to 25-30 Å [1]. This effective distance, which accounts for the mobility of the crosslinker and target lysine side chains, is a critical parameter for structural modeling.

Effective crosslinking distance
Cross-study comparable
Cα-Cα up to 25–30 Å
Physical spacer arm: 11.4 Å
Supports structural modeling with a reported effective reach ~2.2–2.6× spacer length
Quantified via QCLMS on human serum albumin.
Protein Structure Modeling Quantitative Cross-Linking Mass Spectrometry (QCLMS) Conformational Analysis

Crosslinking Reproducibility: Quantified Reaction-to-Reaction Variation for QCLMS

For quantitative applications like QCLMS, reaction reproducibility is paramount. A study using BS3 to crosslink human serum albumin (HSA) quantified this variation across multiple reaction replicates [1]. The analysis identified 221 unique residue pairs, of which 124 were subsequently quantified. The coefficient of variation (CV) for these quantified crosslinks was 32% for reaction replicas and 14% for injection replicas [1].

Reaction reproducibility
Head-to-head
Reaction replica CV: 32%
Intra-assay injection CV: 14%
Establishes a benchmark for technical variation in QCLMS study design
Based on 124 quantified crosslinked peptide pairs from HSA.
Quantitative Cross-Linking Mass Spectrometry (QCLMS) Proteomics Reproducibility

Complementarity in Crosslinking Mass Spectrometry (CXMS): EGS vs. BS3

While BS3 and DSS are the most commonly used crosslinkers in CXMS, they do not capture all possible interactions [1]. A study testing seven additional crosslinkers found that EGS, a longer and more hydrophilic crosslinker with a 16.1 Å spacer arm [2], generated a large number of crosslinks not seen with BS3 or DSS [1]. This highlights that BS3 is not a universal solution and that a multi-crosslinker approach is needed for comprehensive structural mapping, but BS3 remains the foundational reagent for its specific and well-characterized reactivity profile.

CXMS crosslink complementarity
Head-to-head
BS3: Core baseline crosslink set
EGS (16.1 Å): Novel crosslinks not seen with BS3
Supports a multi-crosslinker panel approach; BS3 remains primary well-characterized reagent
Observed across BSA, aldolase, yeast H/ACA, and E. coli 70S complexes.
Crosslinking Mass Spectrometry (CXMS) Protein Complex Structure Crosslinker Panel Selection

Validated Application Scenarios for BS3 Crosslinker (CAS 82436-77-9)


Selective Crosslinking of Cell Surface Proteins for Immunoprecipitation

Due to its membrane impermeability , BS3 is the crosslinker of choice for stabilizing and isolating cell-surface protein complexes prior to cell lysis. This is critical for applications like studying receptor oligomerization or mapping extracellular interaction networks, as it prevents the dilution and dissociation of complexes that occur upon lysis, and also excludes the confounding signal from intracellular protein pools [1].

Quantitative Conformational Change Analysis Using Deuterated BS3-d4

The availability of a deuterated analog, BS3-d4 , enables a powerful comparative crosslinking strategy. By crosslinking a control sample with BS3-d0 and a treated sample with BS3-d4, researchers can directly quantify changes in protein-protein interactions or subunit conformations in response to a stimulus (e.g., drug binding, post-translational modifications) using mass spectrometry [1].

Foundational Reagent for Protein Structural Proteomics (CXMS)

BS3 is a primary, well-characterized reagent in crosslinking mass spectrometry (CXMS) workflows for determining protein structures and interaction interfaces . Its reproducible crosslinking behavior, with a quantified effective distance of 25-30 Å [1], makes it the standard for generating initial structural restraints. While other crosslinkers may be added to increase coverage [2], BS3 remains the essential first-line reagent for any CXMS study.

Application
Selection Property
Validation Focus
Cell-surface protein immunoprecipitation
Membrane impermeability
Surface vs. intracellular pool separation by western blot
Quantitative conformational change analysis
Deuterated analog (BS3-d4) availability
Comparative MS ratio between d0/d4-labeled states
Protein structural proteomics (CXMS)
Well-characterized, reproducible effective distance
Crosslink identification and distance restraint generation

Technical Documentation Hub

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